molecular formula C12H13ClN2O3S B2640180 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 1164563-90-9

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No.: B2640180
CAS No.: 1164563-90-9
M. Wt: 300.76
InChI Key: MEJDJOQCUWSAFX-YRNVUSSQSA-N
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Description

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolane ring, a chlorophenyl group, and a dimethylamino methylene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione typically involves multi-step organic reactions

    Thiazolane Ring Formation: The thiazolane ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Chlorophenyl Group Introduction: The chlorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazolane intermediate.

    Dimethylamino Methylene Addition: The final step involves the addition of the dimethylamino methylene group, which can be achieved through a condensation reaction using dimethylformamide dimethyl acetal (DMF-DMA) as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiazolane ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolane derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylamino methylene moiety can form hydrogen bonds or electrostatic interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1,3-thiazolidin-2,4-dione
  • 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione stands out due to its specific structural features, such as the presence of the 1lambda6 sulfur atom in the thiazolane ring. This unique feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-14(2)7-11-12(16)15(8-19(11,17)18)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDJOQCUWSAFX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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